

isorhamnetin 3-O-robinobioside vs other isorhamnetin glycosides bioactivity

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Compound of Interest

Compound Name: isorhamnetin 3-O-robinobioside

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Isorhamnetin 3-O-robinobioside: A Comparative Analysis of its Bioactivity

For Researchers, Scientists, and Drug Development Professionals

Isorhamnetin, a 3'-O-methylated metabolite of quercetin, and its glycosidic derivatives are flavonoids found in a variety of plants, including onions, sea buckthorn, and medicinal herbs like Opuntia ficus-indica.[1][2][3] These compounds have garnered significant attention for their diverse pharmacological activities, including antioxidant, anti-inflammatory, and anticancer effects.[1][4] This guide provides a comparative analysis of the bioactivity of **isorhamnetin 3-O-robinobioside** against other isorhamnetin glycosides, supported by experimental data to aid in research and drug development.

Comparative Bioactivity Data

The bioactivity of isorhamnetin glycosides can be influenced by the type and position of the sugar moieties attached to the isorhamnetin aglycone. These structural differences can affect their solubility, bioavailability, and interaction with biological targets. The following tables summarize key quantitative data from various studies, comparing the bioactivities of **isorhamnetin 3-O-robinobioside** and other notable isorhamnetin glycosides.

Antioxidant Activity



The antioxidant capacity of flavonoids is a cornerstone of their therapeutic potential, primarily attributed to their ability to scavenge free radicals.[5]

Compound	Assay	IC50 Value	Source
Isorhamnetin 3-O-robinobioside	DPPH radical scavenging	-	[3][6]
Isorhamnetin 3-O- neohesperidoside	Superoxide radical scavenging	30 μg/mL	[7][8]
Isorhamnetin 3-O- neohesperidoside	Xanthine oxidase inhibition	48.75 μg/mL	[7][8]
Isorhamnetin	DPPH radical scavenging	24.61 μmol/L	[9]
Isorhamnetin	ABTS radical scavenging	14.54 μmol/L	[9]
Isorhamnetin 3-O- glucoside	DPPH radical scavenging	4.84 μΜ	
Isorhamnetin 3-O-rutinoside (Narcissin)	DPPH radical scavenging	4.51 μΜ	

Note: Direct comparative IC50 values for **isorhamnetin 3-O-robinobioside** in common radical scavenging assays were not readily available in the reviewed literature. However, its antioxidant activity has been demonstrated in cellular models.[10][11]

Anti-inflammatory Activity

Isorhamnetin and its glycosides modulate inflammatory pathways by inhibiting the production of pro-inflammatory mediators.[12][13]



Compound	Model	Effect	Concentration	Source
Isorhamnetin 3- O-robinobioside	-	Responsible for the anti- inflammatory activity of Opuntia ficus- indica flower extracts	-	[3][6]
Isorhamnetin- glucosyl- rhamnoside (IGR)	Nitric Oxide (NO) production in RAW 264.7 cells	68.7 ± 5.0% inhibition	125 ng/mL	[13]
Isorhamnetin- glucosyl- rhamnoside (IGR)	Croton oil- induced rat ear edema	77.4 ± 5.7% inhibition	-	[13]
Isorhamnetin- glucosyl- pentoside (IGP)	Croton oil- induced rat ear edema	65.3 ± 5.9% inhibition	-	[12]
Isorhamnetin- glucosyl- rhamnosyl- rhamnoside (IGRR)	Croton oil- induced rat ear edema	44.7 ± 8.2% inhibition	-	[12]
Isorhamnetin 3- O-galactoside	HMGB1-induced inflammatory responses in HUVECs	Significant inhibition of HMGB1 release	5 μΜ	[6]
Isorhamnetin 3- O-glucoside	IL-6 production in TNF-α- stimulated MG- 63 cells	Inhibitory effect	100 μg/mL	[3][6]



Anticancer Activity

The anticancer potential of isorhamnetin glycosides is an active area of research, with studies demonstrating their ability to inhibit cancer cell growth and induce apoptosis.

Compound	Cell Line	IC50 Value	Source
Isorhamnetin-3-O- glucosylrhamnoside	HT-29 RFP (colon cancer)	53.72 μg/mL	[14]
Isorhamnetin	BEL-7402 (hepatocellular carcinoma)	74.4 ± 1.13 μg/mL (72h)	[15]
Isorhamnetin	SW-480 (colon cancer)	0.8 ± 0.04 μg/mL (24h)	[4]
Isorhamnetin	HT-29 (colon cancer)	13.04 ± 0.17 μg/mL (24h)	[4]

Experimental Protocols

A brief overview of the methodologies for the key experiments cited is provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay spectrophotometrically measures the ability of a compound to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it. The reduction in absorbance of the DPPH solution at a specific wavelength (typically around 517 nm) is proportional to the antioxidant activity of the compound. The IC50 value, representing the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is then calculated.

Nitric Oxide (NO) Production in RAW 264.7 Macrophages

RAW 264.7 macrophage cells are stimulated with lipopolysaccharide (LPS) to induce the production of nitric oxide (NO), a key inflammatory mediator. The test compound is added to the cell culture along with LPS. After a specific incubation period, the amount of nitrite (a stable



product of NO) in the culture medium is measured using the Griess reagent. The inhibitory effect of the compound on NO production is calculated by comparing the nitrite concentration in treated cells to that in untreated control cells.

Croton Oil-Induced Ear Edema in Rats

This in vivo model is used to assess the topical anti-inflammatory activity of a compound. A solution of croton oil, a potent inflammatory agent, is applied to the surface of a rat's ear. The test compound is applied topically either before or after the croton oil application. The degree of inflammation is quantified by measuring the increase in the weight or thickness of the ear punch biopsies taken from the treated and control ears. A reduction in edema indicates anti-inflammatory activity.

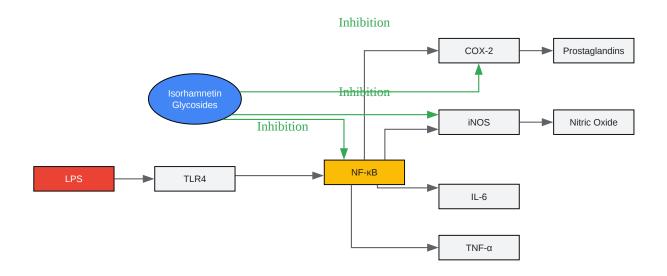
Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color. The absorbance of the solubilized formazan is measured spectrophotometrically, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Signaling Pathways and Experimental Workflows

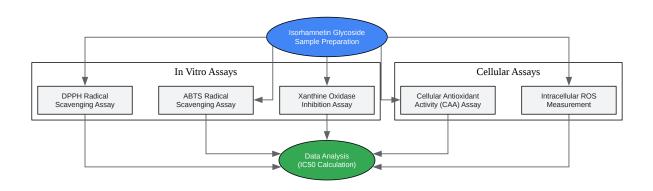
The bioactivity of isorhamnetin and its glycosides is often mediated through the modulation of key cellular signaling pathways.





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Caption: Isorhamnetin glycosides' anti-inflammatory mechanism.



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Caption: Workflow for assessing antioxidant activity.



Conclusion

The available data suggests that the type of glycosidic substitution on the isorhamnetin backbone plays a significant role in its biological activity. While **isorhamnetin 3-O-robinobioside** has demonstrated notable anti-inflammatory and antioxidant properties, direct quantitative comparisons with a wide array of other isorhamnetin glycosides are still emerging. Diglycosides, such as isorhamnetin-glucosyl-rhamnoside (IGR), have shown potent anti-inflammatory effects, in some cases comparable to the drug indomethacin.[12][13] Further research is warranted to fully elucidate the structure-activity relationships among different isorhamnetin glycosides to guide the development of novel therapeutic agents. The data presented in this guide serves as a valuable resource for researchers in the field of natural product chemistry and drug discovery.

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